molecular formula C6H8BrN3 B2819078 3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole CAS No. 1520805-08-6

3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole

Cat. No.: B2819078
CAS No.: 1520805-08-6
M. Wt: 202.055
InChI Key: UBPUZDJKWBJXAE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-cyclopropyl-5-methyl-1,2,4-triazole with bromine in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, which can have enhanced biological or chemical properties .

Scientific Research Applications

3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-methyl-1H-1,2,4-triazole
  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • 3-bromo-1H-1,2,4-triazole

Uniqueness

3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing novel compounds with improved biological activities and selectivity .

Properties

IUPAC Name

3-bromo-4-cyclopropyl-5-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-4-8-9-6(7)10(4)5-2-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPUZDJKWBJXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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